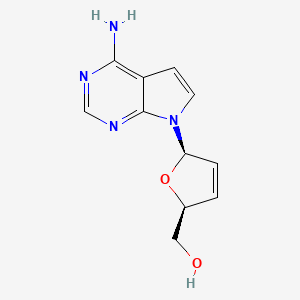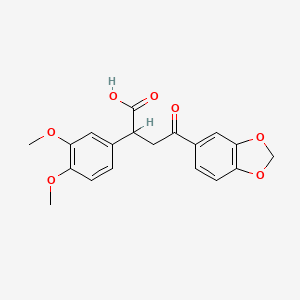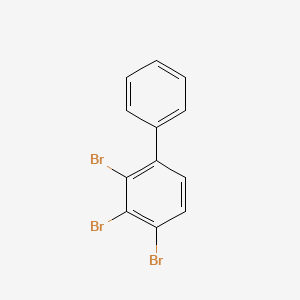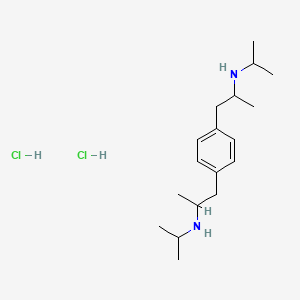
beta-p-Bis(2-isopropylaminopropyl)benzene dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NIOSH/CY8445350 is a compound listed in the National Institute for Occupational Safety and Health (NIOSH) Pocket Guide to Chemical Hazards. This guide provides general industrial hygiene information for hundreds of chemicals/classes, helping users recognize and control workplace chemical hazards .
Métodos De Preparación
The preparation methods for NIOSH/CY8445350 involve specific synthetic routes and reaction conditions. The NIOSH Manual of Analytical Methods (NMAM) provides detailed procedures for sampling and analysis of contaminants in workplace air, blood, and urine of workers who are occupationally exposed . These methods have been developed or adapted by NIOSH or its partners and have been evaluated according to established experimental protocols and performance criteria .
Análisis De Reacciones Químicas
NIOSH/CY8445350 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. The NIOSH Pocket Guide to Chemical Hazards provides key data for chemicals or substance groupings that are found in workplaces . Common reagents and conditions used in these reactions include sulfuric acid, sodium hydroxide, and potassium chromate . Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
NIOSH/CY8445350 has a wide range of scientific research applications. It is used in chemistry, biology, medicine, and industry. NIOSH conducts extensive research related to chemicals, including toxicity studies, occupational epidemiology, and studies of how to measure chemicals in the work environment . The compound is also involved in studies of engineering controls and personal protective equipment, risk assessment, and health hazard evaluations .
Mecanismo De Acción
The mechanism of action of NIOSH/CY8445350 involves its interaction with molecular targets and pathways in the body. The compound’s effects are mediated through specific biochemical interactions, which can include binding to receptors, inhibiting enzymes, or altering cellular signaling pathways . These interactions can lead to various physiological and toxicological outcomes.
Comparación Con Compuestos Similares
NIOSH/CY8445350 can be compared with other similar compounds, such as volatile organic compounds and non-toxic cyanide sources . These compounds share some chemical properties and applications but differ in their toxicity, reactivity, and specific uses. The uniqueness of NIOSH/CY8445350 lies in its specific industrial and research applications, as well as its detailed documentation in the NIOSH Pocket Guide to Chemical Hazards .
Propiedades
Número CAS |
24983-74-2 |
|---|---|
Fórmula molecular |
C18H34Cl2N2 |
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
N-propan-2-yl-1-[4-[2-(propan-2-ylamino)propyl]phenyl]propan-2-amine;dihydrochloride |
InChI |
InChI=1S/C18H32N2.2ClH/c1-13(2)19-15(5)11-17-7-9-18(10-8-17)12-16(6)20-14(3)4;;/h7-10,13-16,19-20H,11-12H2,1-6H3;2*1H |
Clave InChI |
VCTOFJDJBRBUGQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC(C)CC1=CC=C(C=C1)CC(C)NC(C)C.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


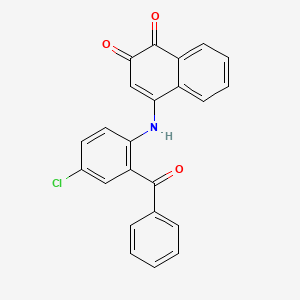



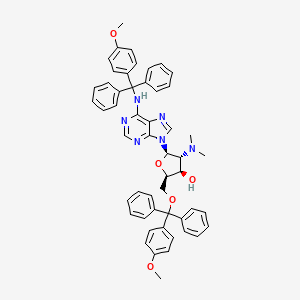
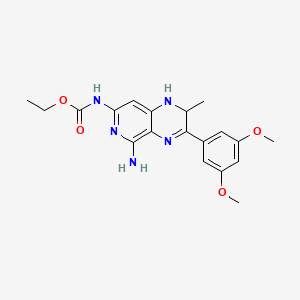
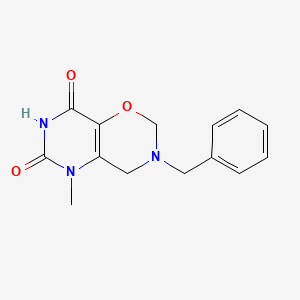

![1,3-bis{4-[dihydroxy(oxido)-|E5-stibanyl]phenyl}urea](/img/structure/B12805427.png)

